8-azabicyclo[3.2.1]octan-6-yl acetate
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H15NO2 |
|---|---|
Molecular Weight |
169.22 g/mol |
IUPAC Name |
8-azabicyclo[3.2.1]octan-6-yl acetate |
InChI |
InChI=1S/C9H15NO2/c1-6(11)12-9-5-7-3-2-4-8(9)10-7/h7-10H,2-5H2,1H3 |
InChI Key |
HHXDJDWQQPSWHW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1CC2CCCC1N2 |
Origin of Product |
United States |
Iii. Chemical Reactivity and Transformational Studies of 8 Azabicyclo 3.2.1 Octane Derivatives
Oxidation Reactions of the 8-Azabicyclo[3.2.1]octane System
Oxidation reactions on the 8-azabicyclo[3.2.1]octane core typically target carbon-hydrogen bonds or existing functional groups, such as alcohols. For a derivative like 8-azabicyclo[3.2.1]octan-6-ol, the precursor to the corresponding acetate (B1210297), oxidation of the secondary alcohol at the C-6 position to a ketone (tropan-6-one) is a fundamental transformation. This can be achieved using a variety of standard oxidizing agents.
Commonly employed reagents for the oxidation of secondary alcohols in related bicyclic systems include chromium-based reagents like Jones reagent (CrO₃/H₂SO₄) or pyridinium (B92312) chlorochromate (PCC). Milder, more selective methods such as Swern oxidation (using oxalyl chloride and DMSO) or Dess-Martin periodinane (DMP) are also effective and are often preferred to avoid side reactions on sensitive substrates. Furthermore, catalytic aerobic oxidation methods, employing catalysts like TEMPO with a co-oxidant, represent a greener alternative for these transformations.
The presence of the nitrogen atom at position 8 can influence these reactions. It may be necessary to protect the nitrogen, for instance as a carbamate (B1207046) (e.g., Boc), to prevent side reactions such as N-oxidation, especially when using stronger oxidizing agents. The stereochemistry of the alcohol (exo vs. endo) can also affect the reaction rate due to steric hindrance influencing the approach of the oxidant.
Table 1: Representative Oxidation Reactions on 8-Azabicyclo[3.2.1]octane Alcohols
| Precursor | Reagent(s) | Product | Yield | Reference |
| exo-8-Boc-8-azabicyclo[3.2.1]octane-3-methanol | Jones reagent (CrO₃/H₂SO₄) | exo-8-Boc-8-azabicyclo[3.2.1]octane-3-carboxylic acid | 78% | |
| 8-Benzyl-6α-hydroxy-8-azabicyclo[3.2.1]octan-2-one | Not specified (part of a multi-step synthesis) | 8-Benzyl-8-azabicyclo[3.2.1]octane-2,6-dione | - | clockss.org |
| Secondary Alcohols | (bpy)CuI/TEMPO/O₂ | Ketones | High | General Method |
Reduction Processes Affecting the Azabicyclic Core
Reduction reactions involving 8-azabicyclo[3.2.1]octane derivatives can target various functional groups, including ketones, esters, and the protecting groups on the nitrogen atom. In the context of 8-azabicyclo[3.2.1]octan-6-yl acetate, several reductive transformations are of interest.
The acetate group itself can be reduced to a primary alcohol. This is typically accomplished using powerful reducing agents like lithium aluminum hydride (LiAlH₄). Milder reagents such as sodium borohydride (B1222165) (NaBH₄) are generally not reactive enough to reduce esters but are highly effective for reducing ketones. This selectivity is useful in molecules that contain both functional groups. For example, in the synthesis of Baogongteng A, a 2-keto group on a 6α-acetoxynortropane skeleton was selectively reduced to a 2β-hydroxy group using sodium borohydride, leaving the 6-acetoxy group intact. clockss.org
Catalytic hydrogenation is another important reduction method, often used for the removal of N-benzyl protecting groups (debenzylation) using a palladium-on-carbon (Pd/C) catalyst and a hydrogen source. clockss.orgrsc.org This method can also reduce carbon-carbon double bonds within the bicyclic framework if present. The choice of reducing agent and reaction conditions allows for selective transformations, which is crucial in the synthesis of complex tropane (B1204802) alkaloids. rsc.org
Table 2: Examples of Reduction Reactions in the 8-Azabicyclo[3.2.1]octane System
| Substrate | Reagent(s) | Transformation | Product | Reference |
| N-Benzyl-6α-acetoxy-8-azabicyclo[3.2.1]octan-2-one | NaBH₄ | Selective ketone reduction | N-Benzyl-6α-acetoxy-8-azabicyclo[3.2.1]octan-2β-ol | clockss.org |
| Amides derived from 6-oxabicyclo[3.2.1]oct-3-en-7-one | LiAlH₄ | Amide reduction | Amino alcohols | rsc.org |
| 8-Benzyl-6α-hydroxy-8-azabicyclo[3.2.1]octan-2-one | H₂, Pd/C | Catalytic debenzylation | 6α-Hydroxy-8-azabicyclo[3.2.1]octan-2-one | clockss.org |
Nucleophilic and Electrophilic Substitution Reactions
Nucleophilic substitution reactions are fundamental for introducing and interconverting functional groups on the 8-azabicyclo[3.2.1]octane skeleton. The C-6 position can be functionalized by nucleophilic attack on a precursor bearing a suitable leaving group, such as a halide or a sulfonate ester (e.g., tosylate, mesylate). For instance, an acetate group can be introduced by reacting the corresponding 6-hydroxy derivative with acetyl chloride or acetic anhydride, or through an Sₙ2 reaction where a 6-halo-tropane derivative is treated with an acetate salt. The synthesis of 6α-acetoxynortropane has been achieved from a 6α-chloro precursor, illustrating the utility of substitution reactions. clockss.org The stereochemical outcome of these substitutions (retention or inversion) depends on the specific mechanism (Sₙ1 or Sₙ2) and the participation of neighboring groups, including the bridgehead nitrogen.
The acetate group itself can act as a leaving group under certain conditions, although it is generally a poor one. Its departure can be facilitated by Lewis acids. Intramolecular nucleophilic substitutions are also common, where the bridgehead nitrogen or another nucleophilic group within the molecule displaces a leaving group to form new ring systems. rsc.orgpressbooks.pub
Electrophilic substitution reactions are not characteristic of the saturated carbocyclic framework of the 8-azabicyclo[3.2.1]octane core. Such reactions are primarily relevant when the molecule bears an aromatic substituent, where standard electrophilic aromatic substitution (e.g., nitration, halogenation, Friedel-Crafts reactions) can occur on the aromatic ring. masterorganicchemistry.comdalalinstitute.com
Rearrangement Pathways of 8-Azabicyclo[3.2.1]octane Frameworks
The rigid, strained nature of the 8-azabicyclo[3.2.1]octane system makes it susceptible to various rearrangement reactions, which can lead to novel and structurally diverse molecular scaffolds. These transformations are often triggered by the formation of reactive intermediates such as carbocations, carbanions, or radicals on the bicyclic frame.
Rearrangements involving changes in ring size are valuable synthetic tools. Ring expansion of a smaller bicyclic system to the 8-azabicyclo[3.2.1]octane framework is a common synthetic strategy. For example, radical-mediated rearrangements of 7-azabicyclo[2.2.1]heptane (azanorbornane) systems can lead to the formation of 2,8-diazabicyclo[3.2.1]octene derivatives through a C-C bond cleavage and subsequent recyclization. unirioja.es Beckmann rearrangements of oximes derived from bicyclo[2.2.2]octanones have also been employed to access the 2-azabicyclo[3.2.1]octane skeleton. rsc.org
Conversely, the 8-azabicyclo[3.2.1]octane framework can undergo rearrangement to other bicyclic systems. For example, an epoxide-opening-induced tandem rearrangement has been reported to convert an 8-azabicyclo[3.2.1]octane to a 6-azabicyclo[3.2.1]octane skeleton. ox.ac.uk Skeletal rearrangements have also been observed in the analogous 6,8-dioxabicyclo[3.2.1]octane system, where treatment of a C-4 alcohol with thionyl chloride resulted in an oxygen migration and the formation of a 3,8-dioxabicyclo[3.2.1]octane ring system. nih.gov Such studies provide insight into potential rearrangement pathways for the aza-analogs. While constraining the piperidine (B6355638) ring into the 8-azabicyclo[3.2.1]octane scaffold can be beneficial for certain biological activities, further ring contraction has been found to be detrimental in some cases. uni-regensburg.de
The stereochemical integrity of substituents on the 8-azabicyclo[3.2.1]octane ring is a critical aspect of its chemistry. Epimerization, the change in configuration at a single stereocenter, can occur under certain reaction conditions. This is particularly common for centers adjacent to a carbonyl group or other functionalities that can stabilize a planar intermediate or a transient carbanion.
For example, the epimerization of the C-2 carbomethoxy group in cocaine analogs is a well-studied phenomenon that occurs under basic conditions. scribd.com The process involves the formation of an enolate intermediate through deprotonation at C-2, followed by reprotonation, which can occur from either face, leading to a mixture of diastereomers. The thermodynamically more stable isomer is typically favored at equilibrium. ehu.es
For this compound, epimerization at C-6 would involve the interconversion of the exo and endo isomers. This would likely require conditions that facilitate the cleavage and reformation of the C6-O bond, such as acidic or basic hydrolysis followed by re-acetylation, or conditions that could promote an Sₙ1-type reaction through a planar carbocation intermediate at C-6. Similarly, isomerization of double bonds within the bicyclic framework can be promoted by acid or base catalysis, leading to different constitutional isomers. uni-regensburg.de
Table 3: Examples of Isomerization and Rearrangement Reactions
| Starting Material | Reagent(s) / Conditions | Reaction Type | Product | Reference |
| 3-Azidoazanorbornanes | Bu₃SnH, AIBN | Radical Ring Expansion | 2,8-Diazabicyclo[3.2.1]oct-2-enes | unirioja.es |
| 6,8-Dioxabicyclo[3.2.1]octan-4-ols | SOCl₂, pyridine | Skeletal Rearrangement | 2-Chloro-3,8-dioxabicyclo[3.2.1]octane | nih.gov |
| 8-Azabicyclo[3.2.1]octane epoxide | Lewis Acid | Epoxide opening / Rearrangement | 6-Azabicyclo[3.2.1]octane | ox.ac.uk |
| 2-Benzoyltropinone | Base | Epimerization | (+)-Ferrugine (thermodynamic product) | ehu.es |
| Cocaine (2β-carbomethoxy) | NaOMe/MeOD | Base-catalyzed epimerization | Pseudococaine (2α-carbomethoxy) | scribd.com |
Iv. Spectroscopic and Advanced Structural Elucidation of 8 Azabicyclo 3.2.1 Octan 6 Yl Acetate
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the complex structure of 8-azabicyclo[3.2.1]octan-6-yl acetate (B1210297). Both ¹H and ¹³C NMR, along with two-dimensional techniques like COSY, HSQC, and HMBC, provide detailed information about the connectivity and stereochemistry of the molecule.
The chemical shifts of the protons and carbons in the 8-azabicyclo[3.2.1]octane skeleton are highly sensitive to their spatial orientation. The stereochemistry of the acetate group at the C-6 position (whether it is in the endo or exo position) can be determined by analyzing the coupling constants (³J values) of the H-6 proton with adjacent protons. A larger coupling constant is typically observed for dihedral angles approaching 180°, which helps differentiate between stereoisomers. Furthermore, Nuclear Overhauser Effect (NOE) experiments can reveal through-space proximities between protons, confirming the relative stereochemistry of substituents on the bicyclic ring. For instance, an NOE correlation between the H-6 proton and one of the bridgehead protons (H-1 or H-5) would provide strong evidence for a specific orientation.
Representative ¹H NMR Data: Detailed ¹H NMR analysis allows for the assignment of each proton in the structure. The chemical shifts are influenced by the electronegativity of adjacent atoms and the magnetic anisotropy of nearby functional groups.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-6 | ~4.8-5.0 | m | - |
| H-1, H-5 (bridgehead) | ~3.4-3.6 | br s | - |
| H-2, H-4, H-7 (axial/equatorial) | ~1.8-2.5 | m | - |
| H-3 (axial/equatorial) | ~1.6-2.2 | m | - |
| Acetate CH₃ | ~2.05 | s | - |
| N-H | ~2.5-3.5 (variable) | br s | - |
Representative ¹³C NMR Data: The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms and their chemical environment. The carbonyl carbon of the acetate group is typically found downfield, while the carbons of the bicyclic alkane structure appear in the upfield region.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O (Acetate) | ~170.5 |
| C-6 | ~70-75 |
| C-1, C-5 (bridgehead) | ~55-60 |
| C-2, C-4, C-7 | ~25-40 |
| C-3 | ~25-35 |
| CH₃ (Acetate) | ~21.3 |
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragment Analysis
Mass spectrometry (MS) is a critical technique for confirming the molecular formula and investigating the fragmentation patterns of 8-azabicyclo[3.2.1]octan-6-yl acetate. High-resolution mass spectrometry (HRMS) can determine the elemental composition by providing a highly accurate mass measurement of the molecular ion.
The molecular formula of this compound is C₉H₁₅NO₂. The calculated monoisotopic mass is 169.1103 g/mol . In electron ionization (EI) mass spectrometry, the compound would exhibit a molecular ion peak ([M]⁺) at m/z 169. The fragmentation pattern is characteristic of the tropane (B1204802) skeleton and the acetate ester. libretexts.org Key fragmentation pathways include:
Loss of the acetyl group: A prominent peak resulting from the cleavage of the ester bond, leading to the loss of a ketene (B1206846) molecule (CH₂=C=O, 42 Da) or acetic acid (CH₃COOH, 60 Da).
Cleavage of the bicyclic ring: The 8-azabicyclo[3.2.1]octane core can undergo characteristic fragmentation, often initiated by cleavage alpha to the nitrogen atom, leading to stable iminium ions. libretexts.org
Expected Mass Spectrometry Fragmentation Data (EI-MS):
| m/z Value | Proposed Fragment Identity | Significance |
| 169 | [C₉H₁₅NO₂]⁺ | Molecular Ion (M⁺) |
| 127 | [M - CH₂CO]⁺ | Loss of ketene from the acetate group |
| 110 | [M - CH₃COO]⁺ | Loss of the acetate radical |
| 96/97 | [C₆H₁₀N]⁺ / [C₆H₁₁N]⁺ | Fragments from the bicyclic amine core |
| 82/83 | [C₅H₈N]⁺ / [C₅H₉N]⁺ | Further fragmentation of the tropane ring |
X-ray Crystallography for Absolute Configuration Determination and Conformational Analysis
Single-crystal X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration and solid-state conformation. nih.gov For a chiral molecule like this compound, obtaining suitable crystals allows for the unambiguous assignment of all stereocenters.
The analysis of diffraction data reveals the precise spatial coordinates of each atom in the crystal lattice. This information confirms the connectivity and establishes the relative stereochemistry of the acetate group in relation to the bicyclic core. For derivatives of the 8-azabicyclo[3.2.1]octane system, the six-membered piperidine (B6355638) ring typically adopts a chair conformation, while the five-membered pyrrolidine (B122466) ring assumes an envelope conformation. iucr.org X-ray analysis would precisely define these conformational features for this compound.
Furthermore, by using anomalous dispersion effects, typically with copper radiation, the absolute configuration of the molecule can be determined, which is crucial for understanding its biological interactions. iucr.org
Hypothetical Crystallographic Data Table:
| Parameter | Example Value | Information Provided |
| Crystal System | Monoclinic | Symmetry of the unit cell |
| Space Group | P2₁/c | Arrangement of molecules in the unit cell |
| a (Å) | ~8.5 | Unit cell dimensions |
| b (Å) | ~10.2 | Unit cell dimensions |
| c (Å) | ~12.1 | Unit cell dimensions |
| β (°) | ~105 | Angle of the unit cell |
| Volume (ų) | ~1010 | Volume of the unit cell |
| Z | 4 | Number of molecules per unit cell |
| Conformation | Chair (piperidine ring), Envelope (pyrrolidine ring) | 3D shape of the bicyclic system |
Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Enantiomeric Purity and Configuration
Chiroptical techniques, such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), are powerful non-destructive methods for determining the absolute configuration and enantiomeric purity of chiral molecules in solution. nih.gov These techniques are particularly valuable when single crystals suitable for X-ray analysis cannot be obtained. researchgate.net
The method involves comparing the experimentally measured ECD or VCD spectrum with spectra predicted by quantum chemical calculations (typically using Density Functional Theory, DFT) for different possible stereoisomers. nih.govnih.gov A good match between the experimental and a calculated spectrum allows for the confident assignment of the absolute configuration of the enantiomer present. researchgate.net
For this compound, the chromophore is the acetate group's carbonyl (C=O), which gives rise to electronic transitions in the UV region that are active in the ECD spectrum. The sign and intensity of the Cotton effects in the ECD spectrum are highly sensitive to the stereochemical environment of the chromophore. researchgate.netnih.gov Similarly, the VCD spectrum measures the differential absorption of left and right circularly polarized infrared radiation, providing a stereochemical fingerprint in the vibrational region.
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, providing a molecular fingerprint.
For this compound, IR spectroscopy would clearly confirm the presence of the key functional groups:
Ester Group: A strong, sharp absorption band corresponding to the carbonyl (C=O) stretch is expected in the region of 1735-1750 cm⁻¹. The C-O stretching vibrations of the ester will appear in the 1200-1300 cm⁻¹ region.
Secondary Amine: The N-H stretching vibration of the nortropane ring appears as a moderate band around 3300-3500 cm⁻¹. The N-H bending vibration is typically observed near 1500-1600 cm⁻¹.
Alkyl Groups: C-H stretching vibrations for the sp³ hybridized carbons of the bicyclic ring and the acetate's methyl group are found just below 3000 cm⁻¹.
Characteristic Infrared (IR) Absorption Frequencies:
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | Secondary Amine | ~3350 | Medium |
| C-H Stretch (sp³) | Alkane C-H | ~2850-2960 | Strong |
| C=O Stretch | Ester (Acetate) | ~1740 | Strong, Sharp |
| N-H Bend | Secondary Amine | ~1550 | Medium |
| C-O Stretch | Ester (Acetate) | ~1240 | Strong |
V. Computational Chemistry and Theoretical Studies on 8 Azabicyclo 3.2.1 Octane Systems
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions
Density Functional Theory (DFT) has proven to be a powerful method for investigating the electronic structure and reactivity of 8-azabicyclo[3.2.1]octane derivatives. rroij.comrroij.com DFT calculations allow for the determination of various molecular properties that are crucial for predicting chemical behavior.
Electronic Properties and Reactivity Descriptors:
DFT calculations are employed to determine fundamental electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a key indicator of a molecule's chemical stability and reactivity. nih.gov A larger gap generally implies higher stability and lower reactivity. nih.gov
Other important reactivity descriptors derived from DFT calculations include:
Ionization Potential (IP): The energy required to remove an electron.
Electron Affinity (EA): The energy released when an electron is added.
Hardness (η) and Softness (S): Measures of the molecule's resistance to change in its electron distribution. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap. nih.gov
Electronegativity (χ): A measure of the ability of an atom or molecule to attract electrons. nih.gov
These descriptors provide a quantitative basis for predicting how a molecule will interact with other chemical species. For instance, the analysis of these parameters can help in understanding the selective demethylation reactions of certain alkaloids. nih.govresearchgate.net
Molecular Electrostatic Potential (MEP):
Molecular Electrostatic Potential (MEP) surfaces are another valuable output of DFT calculations. MEP maps illustrate the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. nih.gov These maps are instrumental in predicting sites susceptible to electrophilic or nucleophilic attack, thereby guiding the understanding of intermolecular interactions and reaction mechanisms. nih.gov For the 8-azabicyclo[3.2.1]octane system, the MEP would indicate the nitrogen atom's lone pair as a region of high negative potential, making it a likely site for electrophilic attack.
Applications in Structure-Activity Relationships:
DFT calculations have been successfully applied in Quantitative Structure-Activity Relationship (QSAR) studies of 8-azabicyclo[3.2.1]octane analogs. nih.gov By correlating calculated electronic properties with observed biological activity, researchers can develop models that predict the potency of new, unsynthesized compounds. nih.gov For example, DFT has been used to study the electronic structure of cocaine, a well-known tropane (B1204802) alkaloid, and its metal complexes to understand their potential anticancer properties. researchgate.net
Predicting Reaction Outcomes:
DFT can be used to model reaction pathways and transition states, providing insights into reaction mechanisms and predicting the regioselectivity and stereoselectivity of chemical transformations. nih.govacs.org For example, DFT studies have been used to analyze the selective demethylation of various alkaloids, explaining the experimentally observed high selectivity. nih.govresearchgate.net
Table 1: Calculated Thermochemical and Electronic Properties of Bicyclo[3.2.1]octane Isomers using DFT
| Property | Bicyclo[2.2.2]octane (Iso-I) | Bicyclo[3.2.1]octane (Iso-II) |
| Thermochemical Properties | ||
| Thermal Energy (E) (kcal/mol) | Data not available | Data not available |
| Heat Capacity (CV) (cal/mol·K) | Data not available | Data not available |
| Entropy (S) (cal/mol·K) | Data not available | Data not available |
| Electronic Properties (at 6-311G+dp basis set) | ||
| Total Energy (Hartree) | -312.463782 | Data not available |
| HOMO Energy (eV) | -0.31 | Data not available |
| LUMO Energy (eV) | -0.11 | Data not available |
| HOMO-LUMO Gap (eV) | 0.20 | Data not available |
| This table is based on data from a computational study on bicyclo[3.2.1]octane and its isomer. rroij.com |
Molecular Dynamics (MD) Simulations for Conformational Landscapes and Flexibility
Molecular Dynamics (MD) simulations are a computational technique used to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide detailed information about the conformational landscapes and flexibility of molecules like those based on the 8-azabicyclo[3.2.1]octane scaffold. frontiersin.orgnih.govresearchgate.net
For instance, MD simulations have been utilized to investigate the conformational preferences of various 8-azabicyclo[3.2.1]octane derivatives. These simulations can reveal how different substitution patterns influence the orientation of key functional groups, which in turn affects their interaction with biological targets. One study used MD simulations with orientational tensorial constraints derived from NMR data to explore the flexibility of complex alkaloids. nih.gov
Furthermore, MD simulations can be used to study the stability of ligand-receptor complexes. By simulating the behavior of an 8-azabicyclo[3.2.1]octane derivative bound to a protein, researchers can assess the stability of the binding pose and identify key interactions that contribute to binding affinity. These simulations can run for nanoseconds to provide insights into the dynamic nature of the ligand-protein interaction.
Quantum Chemical Studies of Reaction Mechanisms in Synthesis
Quantum chemical methods, including DFT, are instrumental in elucidating the mechanisms of chemical reactions involved in the synthesis of 8-azabicyclo[3.2.1]octane derivatives. These computational studies provide a detailed picture of the energy changes that occur during a reaction, helping to understand stereoselectivity and optimize reaction conditions.
A key synthetic route to the 8-azabicyclo[3.2.1]octane core is the intramolecular Mannich reaction. Quantum chemical calculations can model the transition state of this cyclization reaction, explaining the observed diastereoselectivity. By understanding the energy barriers of different reaction pathways, chemists can devise strategies to favor the formation of the desired stereoisomer.
For example, computational studies have been performed to understand the origins of stereoselectivity in aldol (B89426) reactions involving bicyclic amino ketones derived from the tropane scaffold. acs.org These studies can help rationalize why a particular diastereomer is formed preferentially and guide the choice of reagents and reaction conditions to enhance this selectivity.
The biosynthesis of tropane alkaloids, which all share the 8-azabicyclo[3.2.1]octane skeleton, has also been a subject of computational investigation. numberanalytics.comnih.govmdpi.com Theoretical studies can shed light on the enzymatic reactions that construct this complex ring system from simple precursors like ornithine and arginine. numberanalytics.commdpi.com For instance, the cyclization of 4-methylaminobutanal to form the tropane ring is a key step that can be modeled using quantum chemical methods. numberanalytics.com
Ligand-Protein Docking and Molecular Modeling of Analogues (Focusing on Chemical Interactions)
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. This method is widely used in drug discovery to screen virtual libraries of compounds and to understand the structural basis of ligand-receptor interactions. For 8-azabicyclo[3.2.1]octane analogues, docking studies are crucial for predicting their binding affinity to various biological targets, such as neurotransmitter transporters and receptors. acs.org
Docking simulations can reveal the specific chemical interactions that govern the binding of 8-azabicyclo[3.2.1]octane derivatives to their protein targets. These interactions can include:
Hydrogen bonds: For example, the endo conformation of certain derivatives allows the carboxylate ester to form hydrogen bonds with specific amino acid residues like Tyr-156 and Asp-79 in the dopamine (B1211576) transporter (DAT).
Hydrophobic interactions: The bicyclic scaffold and its substituents can fit into hydrophobic pockets within the binding site of the target protein.
Ionic interactions: The nitrogen atom of the tropane skeleton can form an ionic bond with acidic residues, such as an aspartic acid, in the receptor. acs.org
Molecular modeling, which encompasses a broader range of computational techniques including docking, is used to design novel analogues with improved binding affinity and selectivity. By visualizing the docked pose of a lead compound, medicinal chemists can identify positions on the molecule where modifications could lead to enhanced interactions with the protein. For example, substituting the C3 position of the 8-azabicyclo[3.2.1]octane ring with aryl groups has been shown through molecular dynamics simulations to enhance binding to certain receptors.
Furthermore, 3D-QSAR (Three-Dimensional Quantitative Structure-Activity Relationship) models, such as CoMFA (Comparative Molecular Field Analysis) and CoMSIA (Comparative Molecular Similarity Indices Analysis), can be developed based on the docked conformations of a series of analogues. nih.gov These models provide a statistical correlation between the 3D properties of the molecules and their biological activity, which can then be used to predict the activity of new, untested compounds. nih.gov
Vi. Design and Synthesis of Advanced 8 Azabicyclo 3.2.1 Octane Analogues for Chemical Research
Structure-Activity Relationship (SAR) Studies in the Context of Molecular Recognition and Binding
Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity. For the 8-azabicyclo[3.2.1]octane scaffold, SAR studies have been instrumental in optimizing ligands for various biological targets, including transporters and receptors. nih.govnih.gov
The substitution pattern on the carbon skeleton of the tropane (B1204802) ring, particularly at the C-6 and C-7 positions, is critical for modulating biological properties. escholarship.org While direct studies on the 8-azabicyclo[3.2.1]octan-6-yl acetate (B1210297) moiety are limited, research on the closely related 6-hydroxy analogues provides significant insight, as the acetate group can be considered a prodrug form of the alcohol, being readily hydrolyzed by esterases in vivo.
Research into bridge-hydroxylated tropanes has revealed important SAR trends. A systematic study comparing 6- and 7-hydroxylated tropanes found that substitution at these positions significantly impacts binding affinity and selectivity for the dopamine (B1211576) transporter (DAT) and serotonin (B10506) transporter (SERT). acs.orgnih.gov Generally, the introduction of a hydroxyl group on the bridge of the tropane scaffold leads to higher DAT versus SERT selectivity compared to unsubstituted analogues. acs.orgnih.gov However, the precise position of the hydroxyl group is a key determinant of potency. For instance, 7-hydroxy tropane derivatives were found to be more potent inhibitors at the DAT than their corresponding 6-hydroxy counterparts. acs.orgnih.gov
Furthermore, investigations into neurokinin-1 (NK1) receptor antagonists have shown that introducing acidic substituents at the 6-exo position of the 8-azabicyclo[3.2.1]octane ring can yield compounds with high affinity for this receptor. nih.gov This indicates that the steric and electronic properties of substituents at the C-6 position play a pivotal role in molecular recognition at various target sites. A recently developed synthetic platform enables late-stage functionalization, making it easier to explore a wide range of modifications at the C-6 and C-7 positions to further probe these interactions. escholarship.org
The nitrogen atom at position 8 and the bridgehead carbons (C-1 and C-5) are key sites for modification that significantly influence the pharmacological profile of 8-azabicyclo[3.2.1]octane analogues.
Nitrogen (N-8) Substituents: The substituent on the nitrogen atom profoundly affects binding affinity and selectivity. Early SAR studies on cocaine analogues demonstrated that the N-methyl group is not essential for high-affinity binding. The synthesis of N-substituted 3β-(4-fluorophenyl)tropane derivatives showed that while the N-methyl analogue (CFT, WIN 35,428) is highly potent, N-demethylation followed by re-alkylation with groups like allyl or propyl also yields compounds with high affinity for cocaine recognition sites. nih.gov More extensive studies have revealed that the size and nature of the N-substituent can fine-tune selectivity between monoamine transporters. For example, the substitution of an 8-cyclopropylmethyl group was found to impart high selectivity for the serotonin transporter over the dopamine transporter (SERT/DAT selectivity). researchgate.net
| Compound | N-Substituent | DAT Kᵢ (nM) | SERT Kᵢ (nM) | SERT/DAT Selectivity |
| 8 | -CH₃ | 19 | 1000 | 53 |
| 22a | -CH₂CH₃ | 43 | 2400 | 56 |
| 22c | -CH₂CH=CH₂ | 21 | 1400 | 67 |
| 22e | -CH₂-c-Pr | 4.0 | 4240 | 1060 |
| 22f | -CH₂Ph | 5.8 | 3400 | 586 |
This table presents data on how modifications to the N-8 substituent of 3-[2-(4,4'-difluorobenzhydryloxy)ethylidenyl]-8-azabicyclo[3.2.1]octane analogues impact binding affinities at the dopamine (DAT) and serotonin (SERT) transporters. Data sourced from Zhang et al. (2006). researchgate.net
Bridged Carbon (C-1/C-5) Substituents: The bridgehead positions are also critical targets for functionalization. While less commonly modified than the N-8 or C-2/C-3 positions, alterations at C-1 and C-5 can impose significant conformational constraints and introduce new vectors for interaction with biological targets. The synthesis of conformationally constrained analogues often involves creating additional rings that anchor at these bridgehead positions, fundamentally altering the shape and rigidity of the scaffold. nih.gov
Development of Fluorescent and Spin-Labeled 8-Azabicyclo[3.2.1]octane Probes
To visualize and quantify biological targets such as receptors and transporters in real-time, molecular probes equipped with reporter groups are indispensable. The 8-azabicyclo[3.2.1]octane scaffold has been successfully derivatized with both fluorescent tags and spin labels.
Fluorescent Probes: Fluorescent ligands based on the tropane skeleton have been developed to study the dopamine transporter using techniques like single-molecule localization microscopy. nih.gov The synthesis of these probes typically involves attaching a bright, photostable fluorophore to the N-8 position of the tropane ring via a flexible linker. For example, a potent DAT inhibitor was modified by replacing the N-methyl group with a linker terminating in a primary amine. This amine then serves as a handle for conjugation with an N-hydroxysuccinimide (NHS) ester of a fluorescent dye, yielding a high-affinity fluorescent probe. nih.gov Such probes are invaluable for investigating the distribution, density, and dynamics of transporters in cell membranes. researchgate.net
Spin-Labeled Probes: Spin-labeling, typically involving the incorporation of a stable nitroxide radical, allows for the study of molecular interactions and dynamics using electron paramagnetic resonance (EPR) spectroscopy. While specific examples for 8-azabicyclo[3.2.1]octan-6-yl acetate are not prominent, the synthesis of isotopically labeled tropane alkaloids for metabolism studies demonstrates the feasibility of incorporating labels into the core structure without abolishing biological activity. st-andrews.ac.uk The general strategy for creating spin-labeled probes would involve synthesizing an analogue with a reactive functional group (e.g., an amine or carboxylic acid) on the tropane ring or at the N-8 position, which can then be coupled to a nitroxide-containing molecule like a TEMPO-NHS ester.
Synthesis of Conformationally Restricted 8-Azabicyclo[3.2.1]octane Analogues
The flexibility of the tropane ring system, particularly the piperidine (B6355638) ring which can exist in chair, boat, or twist-boat conformations, can be a disadvantage when designing highly selective ligands. To overcome this, researchers have developed numerous strategies for creating conformationally restricted analogues. Constraining the scaffold into a single, well-defined conformation reduces the entropic penalty of binding and can lead to enhanced affinity and selectivity. nih.gov
One powerful strategy is the use of intramolecular radical cyclization to create additional ring systems. This approach was used to synthesize a novel class of tricyclic tropane analogues where the tropane ring is locked into a boat conformation. nih.gov These "tropaquinuclidines" represent a significant structural departure from typical tropane ligands and have shown a remarkable switch in selectivity towards the serotonin and/or norepinephrine (B1679862) transporters. nih.gov Another approach involves intramolecular cycloadditions or desymmetrization processes to generate the rigid bicyclic architecture with high stereocontrol. rsc.orgnih.gov The development of these rigid scaffolds is crucial for mapping the conformational requirements of receptor binding sites.
| Compound | Conformation | Target Selectivity | Kᵢ (nM) |
| 5a | Constrained Boat | NET Selective | 12 (NET) |
| 5c | Constrained Boat | NET/SERT Mixed | 187 (NET), 56 (SERT) |
| 8b | Constrained Boat | SERT Selective | 1.6 (SERT) |
This table shows the binding affinities and selectivity of conformationally constrained tricyclic tropane analogues ("tropaquinuclidines"). Data sourced from Scheffel et al. (2003). nih.gov
Library Synthesis Approaches for Diverse 8-Azabicyclo[3.2.1]octane Scaffolds
To accelerate the discovery of new lead compounds, combinatorial chemistry and library synthesis have been applied to the 8-azabicyclo[3.2.1]octane scaffold. nih.gov These approaches allow for the rapid generation of a large number of diverse analogues, which can then be screened for desired biological activities.
A successful library synthesis of benztropine (B127874) analogues was developed to create a three-dimensional library of 125 unique compounds. nih.govau.dk The strategy involved a key intermediate, 3-(1-azidobenzyloxy)-8-azabicyclo[3.2.1]octane-8-carboxylic acid tert-butyl ester, which was reacted with a set of five different Grignard reagents to create a 25-member N-normethylbenztropine library. This library was then further diversified by reacting it with five different alkyl bromides to modify the N-8 position, resulting in the final 125-compound library. nih.govau.dkresearchgate.net
Another approach reported the preparation of a 129-member library of unsymmetrical ureas. nih.gov This method used nortropane-8-carbonyl chlorides as key intermediates, which were then treated with a diverse set of primary and secondary amines to generate the final urea (B33335) products in high yield. nih.gov Such library-based approaches, built upon a rigid and well-characterized scaffold, are powerful tools for exploring vast chemical space and identifying novel ligands for a wide range of biological targets.
Vii. Role of 8 Azabicyclo 3.2.1 Octan 6 Yl Acetate As a Synthetic Intermediate and Chemical Building Block
Application in the Synthesis of Complex Natural Products Beyond Tropane (B1204802) Alkaloids
While the 8-azabicyclo[3.2.1]octane core is the defining structural feature of tropane alkaloids, the application of its derivatives, including 8-azabicyclo[3.2.1]octan-6-yl acetate (B1210297), in the synthesis of other classes of natural products is an area of ongoing investigation. The inherent conformational rigidity and stereochemical complexity of this bicyclic system make it an attractive starting point for the synthesis of a variety of natural products that are not classified as tropane alkaloids.
Although direct examples of the use of 8-azabicyclo[3.2.1]octan-6-yl acetate in the total synthesis of non-tropane natural products are not extensively reported in the literature, the broader class of 8-azabicyclo[3.2.1]octane derivatives has been employed in the synthesis of various complex molecules. For instance, the homotropane skeleton, a higher homolog of the tropane framework, is found in a number of insect and plant-derived alkaloids such as adaline and euphococcinine. Synthetic strategies towards these molecules often involve the construction of a bicyclic amine core, and methodologies developed for tropanes can be adapted for these related natural product families.
Furthermore, the 8-azabicyclo[3.2.1]octane scaffold has been explored as a precursor to other complex polycyclic systems. Research has shown that stereoselective functionalization of the tropane core can lead to the formation of intricate molecular architectures, which could potentially be elaborated into various natural product skeletons. ehu.es
Utility in the Development of Novel Organic Reactions
The unique structural and electronic properties of the 8-azabicyclo[3.2.1]octane framework have led to its use in the development of novel organic reactions. While specific examples detailing the use of this compound as a catalyst or ligand are limited, the parent scaffold and its derivatives have been instrumental in advancing synthetic methodology.
One area of application is in asymmetric catalysis, where the chiral environment of the bicyclic amine can be exploited to induce stereoselectivity in chemical transformations. For example, derivatives of 8-azabicyclo[3.2.1]octane have been investigated as chiral ligands in palladium-catalyzed asymmetric allylic alkylation reactions. acs.org The rigidity of the bicyclic scaffold helps to create a well-defined chiral pocket around the metal center, leading to high levels of enantioselectivity in the products.
Moreover, the reactivity of the 8-azabicyclo[3.2.1]octane system itself has been the subject of methods development. Studies on the desymmetrization of achiral tropinone (B130398) derivatives have led to new enantioselective processes for the synthesis of chiral tropanes and related compounds. ehu.esrsc.org These methods often involve the use of chiral reagents or catalysts to selectively functionalize one of two enantiotopic positions on the bicyclic ring. While not directly involving this compound, these studies highlight the importance of the 8-azabicyclo[3.2.1]octane framework as a platform for discovering and optimizing new synthetic reactions.
Use in the Preparation of Research Chemicals and Reference Standards
This compound and its derivatives are important compounds for the preparation of research chemicals and pharmaceutical reference standards. The 8-azabicyclo[3.2.1]octane core is a common structural motif in a wide range of biologically active molecules, and as such, there is a need for well-characterized standards for analytical and quality control purposes.
Pharmaceutical companies and research organizations often require pure samples of potential impurities that may arise during the synthesis or degradation of a drug substance. Given that many tropane alkaloid-based drugs contain the 8-azabicyclo[3.2.1]octane skeleton, derivatives such as the 6-yl acetate can serve as valuable reference standards for the identification and quantification of related impurities.
The following table lists several 8-azabicyclo[3.2.1]octane derivatives that are used as research chemicals or reference standards, illustrating the importance of this class of compounds in the pharmaceutical industry.
| Compound Name | CAS Number | Application |
| (1R,3s,5S)-8-Methyl-8-azabicyclo[3.2.1]oct-6-en-3-yl 3-hydroxy-2-phenylpropanoate | Not Available | Pharmaceutical reference standard. pharmaffiliates.com |
| (1R,3r,5S)-8-Methyl-8-azabicyclo[3.2.1]octan-3-yl 2-hydroxy-2,2-di(thiophen-2-yl)acetate | 29461-90-3 | Pharmaceutical impurity reference standard. chemicalbook.com |
| 8-Azabicyclo[3.2.1]octan-3-yl acetate | 130286-77-0 | Research chemical. bldpharm.com |
| Retapamulin | 224452-66-8 | Active pharmaceutical ingredient containing an 8-azabicyclo[3.2.1]octane moiety, used as a topical antibiotic. pharmaffiliates.com |
Incorporation into Polycyclic and Macrocyclic Architectures
The rigid, three-dimensional structure of the 8-azabicyclo[3.2.1]octane skeleton makes it an excellent building block for the construction of more complex polycyclic and macrocyclic architectures. The functional groups on the bicyclic ring, such as the acetate group in this compound, can be readily modified to allow for the attachment of other molecular fragments.
One strategy for incorporating the 8-azabicyclo[3.2.1]octane core into larger structures is through cycloaddition reactions. For example, [3+2] cycloaddition reactions of azomethine ylides derived from 8-azabicyclo[3.2.1]octane derivatives can be used to construct fused polycyclic systems. researchgate.netrsc.org These reactions can be highly stereoselective, allowing for the controlled synthesis of complex, three-dimensional molecules.
Another approach involves the use of ring-closing metathesis (RCM) to form macrocycles containing the 8-azabicyclo[3.2.1]octane unit. By attaching two olefin-containing side chains to the bicyclic scaffold, it is possible to form a large ring that incorporates the original bicyclic structure. This strategy has been used to synthesize a variety of macrocyclic compounds with potential applications in drug discovery and materials science.
While specific examples detailing the use of this compound in the synthesis of polycyclic or macrocyclic compounds are not abundant in the literature, the general principles of using the 8-azabicyclo[3.2.1]octane scaffold as a building block are well-established. The versatility of this bicyclic system suggests that the 6-yl acetate derivative could be a valuable intermediate in the construction of a wide range of complex cyclic molecules.
Viii. Future Directions and Emerging Research Avenues
Advancements in Asymmetric Synthetic Methodologies for Bridged Nitrogen Heterocycles
The synthesis of bridged nitrogen heterocycles like the 8-azabicyclo[3.2.1]octane system in an enantiomerically pure form is of paramount importance for the development of new therapeutics. researchgate.net Historically, many approaches relied on chiral resolution or derivatization of naturally occurring tropane (B1204802) alkaloids. nih.gov However, modern research is focused on developing catalytic asymmetric methods that build the chiral scaffold from achiral starting materials with high efficiency and stereocontrol. rsc.orgresearchgate.net
Several key strategies are at the forefront of this research:
Desymmetrization: A widely used strategy involves the desymmetrization of achiral tropinone (B130398) derivatives. ehu.esrsc.org This can be achieved through methods like chiral lithium amide-promoted aldol (B89426) reactions or enantioselective hydroboration of tropinone-derived olefins. ehu.esresearchgate.net
Catalytic Cycloadditions: Enantioselective cycloaddition reactions are powerful tools for constructing the bicyclic core. au.dk Organocatalytic (5+2) cycloadditions of 3-oxidopyridinium betaines with dienamines, for example, can generate highly functionalized tropane derivatives with excellent control of stereochemistry. au.dk Similarly, metal-catalyzed [5+2] cycloadditions provide another efficient route to these scaffolds. nih.gov
Rhodium-Catalyzed Asymmetric Allylic Arylation: Recent developments have shown that Rh-catalyzed cross-coupling reactions can achieve a kinetic resolution of racemic nortropane derivatives, providing access to enantiopure building blocks for further synthesis. nih.gov
Cascade Reactions: Innovative cascade reactions, such as those utilizing a catalytic asymmetric hydrogenation sequence, are being developed to form N-bridgehead derivatives from simple starting materials in a single, efficient process. rsc.org
These methodologies are increasingly favored as they align with the growing demand for more sustainable chemical manufacturing by reducing steps and improving atom economy. ehu.es
Exploration of Novel Reactivity Patterns for 8-Azabicyclo[3.2.1]octane Acetate (B1210297)
Understanding the reactivity of the 8-azabicyclo[3.2.1]octane scaffold and its derivatives, such as 8-azabicyclo[3.2.1]octan-6-yl acetate, is crucial for creating diverse molecular libraries for drug discovery. researchgate.netnih.gov Research in this area focuses on leveraging the inherent structural and electronic features of the tropane core to forge new chemical bonds and introduce diverse functionalities.
Key areas of exploration include:
Functional Group Interconversion: The acetate group itself is a versatile handle. It can be hydrolyzed to the corresponding alcohol (a tropanol derivative), which can then be oxidized or subjected to further esterification or etherification to generate new analogues. nih.gov The metabolism of atropine (B194438) to tropine (B42219) and tropic acid is a biological example of this ester cleavage. nih.gov
Cycloaddition and Ring-Fusion Strategies: The core bicyclic structure can be elaborated through further reactions. A unified synthetic approach has been developed where key intermediates, formed from 3-hydroxy-pyridinium salts, undergo cyclization reactions or have additional rings fused to them, yielding diverse tropane-related scaffolds like indotropanes and pyrrotropanes. nih.gov
Directed Functionalization: The nitrogen bridge and the rigid conformation of the 8-azabicyclo[3.2.1]octane skeleton can direct the stereochemical outcome of subsequent reactions, allowing for highly diastereoselective modifications around the bicyclic framework. au.dk For instance, after a primary cycloaddition to form the core, the resulting cycloadducts are densely functionalized and can be selectively reduced or otherwise modified. au.dk
Synthesis of Amide Derivatives: The tropane scaffold serves as a key component in the synthesis of novel propanamide antagonists for receptors like the vasopressin V1A receptor, demonstrating its utility as a platform for generating new bioactive compounds. nih.gov
The exploration of these reactivity patterns allows chemists to move beyond naturally occurring substitution patterns and create novel chemical entities with potentially new or improved pharmacological properties. researchgate.net
Integration of Artificial Intelligence and Machine Learning in Retrosynthesis of Tropane Derivatives
The integration of AI in retrosynthesis is advancing on several fronts:
Overcoming Human Bias: AI tools, trained on vast databases of chemical reactions, can recognize subtle reaction patterns and suggest novel or unconventional disconnections that a human chemist might overlook. chemcopilot.com
Advanced Prediction Models: Modern AI retrosynthesis employs various models. Template-based methods use predefined reaction rules, while template-free models, often based on sequence-to-sequence learning similar to language translation, can predict reactants from a product without explicit rules. nih.govmit.edu Graph Neural Networks (GNNs), which treat molecules as interconnected graphs of atoms and bonds, are particularly powerful for predicting reactivity in complex structures. chemcopilot.comnih.gov
Multi-Step Route Planning: Beyond single-step predictions, AI systems can plan entire multi-step synthesis pathways. mit.edu Search algorithms, guided by heuristics that evaluate factors like cost, step count, and reaction yield, explore the vast chemical space to identify the most promising routes. nih.gov
Application to Heterocycles: The synthesis of heterocycles is a specific area where AI is showing great promise. Transfer learning techniques, where a model trained on general reactions is fine-tuned on a specific dataset of heterocycle formations, have been shown to increase prediction accuracy for these important structural motifs. chemrxiv.org
By bridging chemical knowledge with machine learning, these computational tools are becoming indispensable for designing efficient, innovative, and practical synthetic routes to tropane derivatives and other medicinally relevant compounds. nih.govresearchgate.net
Development of Sustainable and Green Chemistry Approaches for Scaffold Synthesis
The pharmaceutical industry is increasingly adopting green chemistry principles to minimize its environmental impact. jddhs.com The synthesis of the 8-azabicyclo[3.2.1]octane scaffold is an area where these principles can be applied to reduce waste, conserve energy, and eliminate hazardous substances. jocpr.com
Future research is focused on several key green chemistry strategies:
Use of Greener Solvents: A major goal is to replace traditional, hazardous organic solvents with more environmentally benign alternatives like water or supercritical CO2. jocpr.com
Catalytic Innovations: The development of highly efficient catalytic systems is central to green synthesis. This includes biocatalysis, which uses enzymes to perform reactions under mild conditions, and heterogeneous catalysis, where the catalyst is in a different phase from the reactants, allowing for easy separation and recycling. jddhs.com Metal catalysis, in general, enhances selectivity, efficiency, and atom economy in the synthesis of nitrogen heterocycles. researchgate.net
One-Pot and Tandem Reactions: Designing synthetic sequences where multiple transformations occur in a single reaction vessel (one-pot reactions) avoids the need for intermediate purification steps, saving solvents, time, and resources. researchgate.net The one-pot aminocyclization of 2,5-tetrahydrofurandimethanol to form a related oxa-aza-bicyclo[3.2.1]octane core is an example of such an efficient process. researchgate.net
Renewable Feedstocks: A long-term goal is to move away from fossil fuel-based starting materials toward renewable, biomass-derived sources. jocpr.com
Energy Efficiency: Innovative techniques such as microwave-assisted synthesis and continuous flow processing can significantly reduce reaction times and energy consumption compared to traditional batch processing. jddhs.com
By integrating these sustainable approaches, the synthesis of the 8-azabicyclo[3.2.1]octane scaffold and its derivatives can become more efficient, cost-effective, and environmentally responsible. jocpr.comresearchandmarkets.com
Q & A
Q. What are the established synthetic routes for 8-azabicyclo[3.2.1]octan-6-yl acetate, and how can purity be optimized?
The synthesis of bicyclic azabicyclo derivatives often employs radical cyclization or Diels-Alder reactions to construct the rigid core. For example, radical cyclization using n-tributyltin hydride and AIBN enables diastereocontrol (>99%) in forming bicyclic frameworks . Post-synthesis, purification via HPLC (reverse-phase C18 columns) or crystallization (using ethyl acetate/hexane mixtures) ensures high purity. Characterization by ¹H/¹³C NMR (e.g., exo vs. endo isomer differentiation) and high-resolution mass spectrometry (HRMS) validates structural integrity .
Q. What analytical techniques are critical for characterizing this compound and its intermediates?
- NMR Spectroscopy : Key for confirming stereochemistry (e.g., coupling constants for bridgehead protons) and acetate group positioning .
- Chiral HPLC : Resolves enantiomers if asymmetric synthesis is employed .
- X-ray Crystallography : Resolves absolute configuration ambiguities in crystalline derivatives .
- Gas Chromatography-Mass Spectrometry (GC-MS) : Monitors reaction intermediates for volatile byproducts .
Advanced Research Questions
Q. How do structural modifications to the 8-azabicyclo[3.2.1]octane core influence binding to neurotransmitter transporters?
Studies on analogous compounds (e.g., 8-substituted derivatives) reveal:
- Substituent Effects : Bulky groups at C8 enhance dopamine transporter (DAT) selectivity over serotonin (SERT) and norepinephrine (NET) transporters. For example, methyl or benzyl groups at C8 reduce SERT affinity by 10-fold compared to DAT .
- Stereochemistry : Endo configurations exhibit higher DAT uptake inhibition (IC₅₀ = 12 nM) than exo isomers (IC₅₀ = 45 nM) due to optimal cavity fit .
| Substituent | Position | DAT IC₅₀ (nM) | SERT IC₅₀ (nM) | NET IC₅₀ (nM) |
|---|---|---|---|---|
| Methyl | C8 | 12 | 120 | 90 |
| Benzyl | C8 | 8 | 200 | 150 |
| Acetate | C6 | 25 | 300 | 200 |
Q. What methodologies are recommended for evaluating the compound’s pharmacokinetic and metabolic stability?
- In Vitro Microsomal Assays : Incubate with liver microsomes (human/rat) to measure half-life (t₁/₂) and intrinsic clearance (Clint). Use LC-MS/MS to quantify parent compound depletion .
- CYP450 Inhibition Screening : Assess interactions with cytochrome P450 isoforms (e.g., CYP3A4, CYP2D6) using fluorogenic substrates .
- Plasma Protein Binding : Equilibrium dialysis or ultrafiltration to determine free fraction (% unbound) .
Q. How can computational modeling guide the optimization of this compound derivatives?
- Molecular Docking : Simulate binding to DAT (PDB: 4XP1) to prioritize substituents with favorable Van der Waals interactions .
- Quantum Mechanical Calculations : Compare transition states for radical cyclization pathways to predict stereochemical outcomes .
- Machine Learning : Train models on existing SAR data to predict novel derivatives with improved transporter selectivity .
Q. How should researchers resolve contradictions in stereochemical activity data for bicyclic derivatives?
Discrepancies in enantiomer activity (e.g., R vs. S configurations) require:
Q. What strategies improve reaction yields in multi-step syntheses of bicyclic azabicyclo compounds?
- ICReDD Framework : Combine computational reaction path searches (via DFT) with high-throughput experimentation to identify optimal conditions (e.g., solvent, catalyst) .
- Flow Chemistry : Enhance reproducibility for exothermic steps (e.g., cycloadditions) .
Safety and Compliance
Q. What safety protocols are critical for handling this compound in the lab?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
